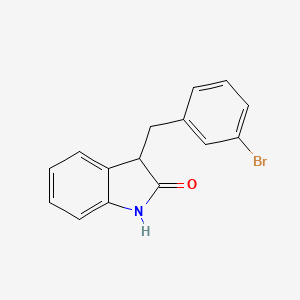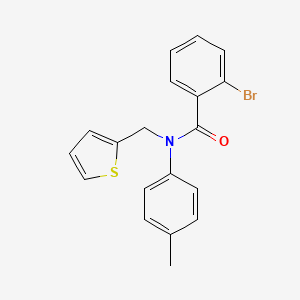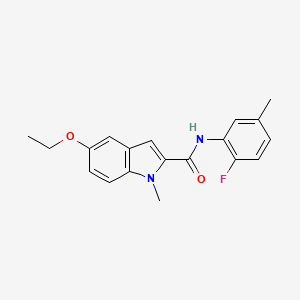
3-(3-Bromobenzyl)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromobenzyl)indolin-2-one: is a chemical compound belonging to the indolin-2-one family. This compound is characterized by the presence of a bromobenzyl group attached to the indolin-2-one core structure. Indolin-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromobenzyl)indolin-2-one typically involves the reaction of indolin-2-one with 3-bromobenzyl bromide under basic conditions. A common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the bromobenzyl group is introduced to the indolin-2-one core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Bromobenzyl)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced indolin-2-one derivatives.
Substitution: Formation of substituted indolin-2-one derivatives with various functional groups.
Scientific Research Applications
Chemistry: 3-(3-Bromobenzyl)indolin-2-one is used as a building block in organic synthesis for the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as drug candidates. Their ability to interact with biological targets makes them promising candidates for drug development.
Industry: The compound is used in the development of specialty chemicals and materials. Its unique structure allows for the design of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Bromobenzyl)indolin-2-one involves its interaction with specific molecular targets. For example, certain derivatives of indolin-2-one have been shown to inhibit enzymes such as acetylcholine esterase, which is involved in the breakdown of acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, which is beneficial in conditions like Alzheimer’s disease. The compound may also interact with signaling pathways involved in inflammation and cancer, leading to its therapeutic effects.
Comparison with Similar Compounds
3-(3-Hydroxyphenyl)indolin-2-one: Known for its anti-inflammatory activity.
3-(3-Nitrophenyl)indolin-2-one: Studied for its anticancer properties.
3-(3-Methoxyphenyl)indolin-2-one: Explored for its antimicrobial activity.
Uniqueness: 3-(3-Bromobenzyl)indolin-2-one is unique due to the presence of the bromobenzyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and materials.
Properties
Molecular Formula |
C15H12BrNO |
|---|---|
Molecular Weight |
302.16 g/mol |
IUPAC Name |
3-[(3-bromophenyl)methyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C15H12BrNO/c16-11-5-3-4-10(8-11)9-13-12-6-1-2-7-14(12)17-15(13)18/h1-8,13H,9H2,(H,17,18) |
InChI Key |
GXTSSKHXXSPBSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(acetylamino)phenyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11369686.png)
![Ethyl 2-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11369689.png)
![4-bromo-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B11369699.png)
![3-methyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}butanamide](/img/structure/B11369701.png)
![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11369705.png)

![1-(Butylthio)-5,9-dimethyl[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11369719.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-methylbenzamide](/img/structure/B11369728.png)
![4-methyl-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11369731.png)


![2-(benzylsulfanyl)-N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11369759.png)
![N-(3-acetylphenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11369764.png)

